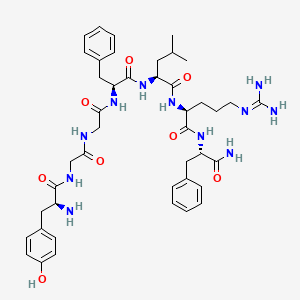

![molecular formula C8H7NO3 B1604996 4-carboxamida-benzo[d][1,3]dioxol CAS No. 69151-39-9](/img/structure/B1604996.png)

4-carboxamida-benzo[d][1,3]dioxol

Descripción general

Descripción

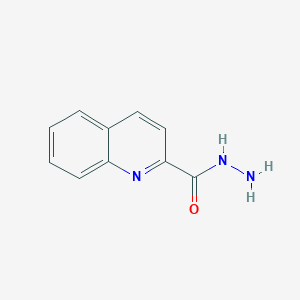

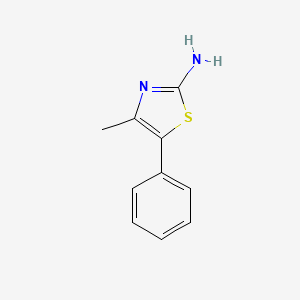

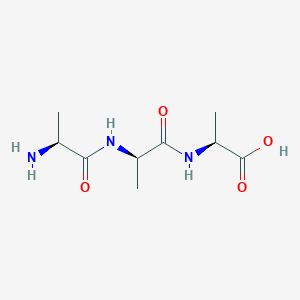

Benzo[d][1,3]dioxole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados del benzo[d][1,3]dioxol se han evaluado por su actividad antioxidante. Los compuestos con estructuras benzodiazepínicas relacionadas con la 4-carboxamida-benzo[d][1,3]dioxol mostraron una actividad antioxidante moderada en estudios científicos .

Actividad anticancerígena

Estos compuestos también se han probado por su actividad citotóxica contra varias líneas celulares cancerosas, incluidas las células de cáncer cervical, colorrectal y hepático. Algunos derivados exhibieron una actividad anticancerígena débil o insignificante .

Desarrollo de sensores

Los derivados del benzo[d][1,3]dioxol se han utilizado en el desarrollo de electrodos personalizados como sensores de moléculas orgánicas pequeñas, lo que indica aplicaciones potenciales en tecnologías de detección química .

Espectroscopia infrarroja

La espectroscopia infrarroja se ha utilizado para caracterizar la estructura molecular de los derivados del benzo[d][1,3]dioxol, revelando frecuencias específicas de grupos funcionales que pueden ser útiles en diversas aplicaciones analíticas .

Síntesis total de alcaloides

Se ha logrado la síntesis total de alcaloides aporfínicos con una estructura de benzo[d][1,3]dioxol, lo que demuestra la utilidad del compuesto en la síntesis orgánica compleja y la química medicinal .

Mecanismo De Acción

Target of Action

Benzo[d][1,3]dioxole-4-carboxamide is a synthetic compound that has been evaluated for its cytotoxic activity against various cancer cell lines

Mode of Action

It has been observed that carboxamide containing compounds, such as benzo[d][1,3]dioxole-4-carboxamide, showed anticancer activity . These compounds have been found to reduce secretions of α-fetoprotein (α-FP), a tumor marker, in Hep3B cancer cells .

Biochemical Pathways

It has been noted that the compound induced arrest in the g2-m phase of the cell cycle . This suggests that it may interfere with cell division and proliferation, which are crucial processes in cancer progression.

Result of Action

Benzo[d][1,3]dioxole-4-carboxamide has demonstrated potent anticancer activity against the Hep3B cancer cell line . It was found to induce cell cycle arrest in the G2-M phase, which is very close to the activity of doxorubicin, a well-known anticancer drug . This suggests that the compound has a potent and promising antitumor activity.

Análisis Bioquímico

Biochemical Properties

Benzo[d][1,3]dioxole-4-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli . These interactions are essential for understanding the compound’s potential therapeutic effects.

Cellular Effects

Benzo[d][1,3]dioxole-4-carboxamide has been observed to affect various types of cells and cellular processes. In cancer cell lines, such as cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cells, Benzo[d][1,3]dioxole-4-carboxamide exhibits cytotoxic activity, reducing cell viability and inducing cell cycle arrest . This compound also influences cell signaling pathways, such as the cGAS-STING pathway, which plays a role in innate immunity and antitumor responses . Furthermore, Benzo[d][1,3]dioxole-4-carboxamide can modulate gene expression and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of Benzo[d][1,3]dioxole-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of specific enzymes, such as cytochrome P450, by binding to their active sites . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can activate or inhibit signaling pathways, leading to alterations in gene expression and cellular responses . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[d][1,3]dioxole-4-carboxamide can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Degradation of Benzo[d][1,3]dioxole-4-carboxamide can occur over time, potentially reducing its efficacy in long-term experiments . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Benzo[d][1,3]dioxole-4-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At higher doses, Benzo[d][1,3]dioxole-4-carboxamide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Identifying the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Benzo[d][1,3]dioxole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can influence the levels of key metabolites, such as glucose and lipids, by modulating metabolic pathways . Understanding these metabolic interactions is essential for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of Benzo[d][1,3]dioxole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Benzo[d][1,3]dioxole-4-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it may interact with DNA and transcription factors to modulate gene expression . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can be targeted to the mitochondria, where it may influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and therapeutic potential.

Propiedades

IUPAC Name |

1,3-benzodioxole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJCPTUYASMZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988860 | |

| Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69151-39-9 | |

| Record name | 69151-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

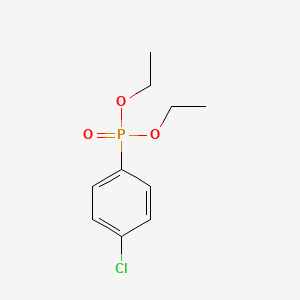

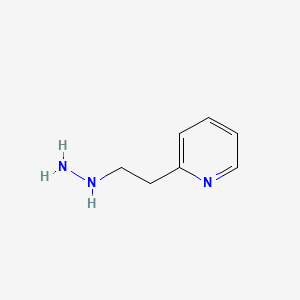

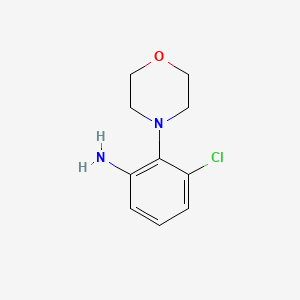

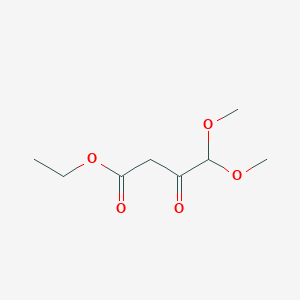

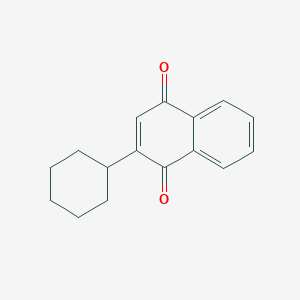

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)